tert-Butyl 7-bromo-3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 7-bromo-3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxylate: is a synthetic organic compound that belongs to the quinoxaline family. Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 7-bromo-3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxylate typically involves the following steps:
Formation of the Quinoxaline Core: This can be achieved by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic or basic conditions.
Bromination: The quinoxaline core can be brominated using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent.
tert-Butyl Ester Formation: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromine atom in tert-Butyl 7-bromo-3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxylate can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and alkoxides.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation reactions to form quinoxaline N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Common Reagents and Conditions
Bromination: Bromine, N-bromosuccinimide (NBS)
Reduction: Sodium borohydride, lithium aluminum hydride
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Major Products Formed
Substitution: Various substituted quinoxalines
Reduction: Alcohol derivatives
Oxidation: Quinoxaline N-oxides
Scientific Research Applications
tert-Butyl 7-bromo-3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxylate:
Medicinal Chemistry: Quinoxaline derivatives are known for their antimicrobial, antiviral, anticancer, and anti-inflammatory properties.
Biology: Used as probes or inhibitors in biological studies to understand enzyme functions and signaling pathways.
Materials Science: Quinoxaline derivatives are used in the development of organic semiconductors and light-emitting diodes (LEDs).
Agrochemicals: Potential use as pesticides or herbicides due to their biological activity.
Mechanism of Action
The mechanism of action of tert-Butyl 7-bromo-3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxylate depends on its specific application:
Biological Activity: It may interact with specific enzymes or receptors, inhibiting their activity or modulating signaling pathways.
Chemical Reactions: The bromine atom and carbonyl group are reactive sites that participate in various chemical transformations.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 7-chloro-3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxylate
- tert-Butyl 7-fluoro-3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxylate
- tert-Butyl 7-iodo-3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxylate
Uniqueness
- The presence of the bromine atom may impart unique reactivity and biological activity compared to other halogenated derivatives.
- The tert-butyl ester group can influence the compound’s solubility and stability.
Properties
CAS No. |
1403568-20-6 |
---|---|
Molecular Formula |
C13H15BrN2O3 |
Molecular Weight |
327.17 g/mol |
IUPAC Name |
tert-butyl 7-bromo-3-oxo-2,4-dihydroquinoxaline-1-carboxylate |
InChI |
InChI=1S/C13H15BrN2O3/c1-13(2,3)19-12(18)16-7-11(17)15-9-5-4-8(14)6-10(9)16/h4-6H,7H2,1-3H3,(H,15,17) |
InChI Key |
QTCIMSUAMRKRDY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(=O)NC2=C1C=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.